molecular formula C6H9BN2O3 B11914556 (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B11914556
M. Wt: 167.96 g/mol
InChI Key: GIVNHTDWOWBEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. The boronic acid (-B(OH)₂) group at the 5-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Additionally, boronic acids are recognized for their biochemical interactions, particularly with diols and serine proteases, making them relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

(2-methoxy-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3

InChI Key

GIVNHTDWOWBEIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the pyrimidine ring critically influence electronic properties, solubility, and reactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight pKa* (Estimated) Key Applications
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid 2-OCH₃, 4-CH₃ ~195.97 ~8.5–9.0 Suzuki coupling, enzyme inhibition
(2-Methoxypyrimidin-5-yl)boronic acid 2-OCH₃ 153.93 ~9.2 HDAC inhibition
2-Chloro-5-pyrimidineboronic acid 2-Cl 158.36 ~8.0 Intermediate in drug synthesis
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid 4-Cyclopropyl, 6-OCH₃ 193.99 ~8.8 Antimicrobial research
(4-Ethylpyrimidin-5-yl)boronic acid 4-CH₂CH₃ 151.96 ~9.5 Biochemical screening

*Note: pKa values are extrapolated from studies on boronic acid substituent effects .

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, raising the pKa compared to electron-withdrawing groups like chloro (-Cl). For example, the 2-chloro analog has a lower pKa (~8.0), enhancing its acidity and reactivity at physiological pH .
  • Steric Effects : Bulkier substituents (e.g., cyclopropyl in the 4-position) reduce binding affinity in enzyme interactions due to steric hindrance .
Enzyme Inhibition
  • HDAC Inhibition : (2-Methoxypyrimidin-5-yl)boronic acid derivatives exhibit histone deacetylase (HDAC) inhibition at 1 µM, comparable to trichostatin A. The methoxy group enhances hydrogen bonding with catalytic residues .
  • Protease Inhibition: Boronic acids with aromatic systems (e.g., FL-166, a bifunctional aryl boronic acid) show potent inhibition of SARS-CoV-2 3CLpro (Ki = 40 nM) due to interactions with serine residues .
Anticancer Activity

Phenanthren-9-yl and naphthyl boronic acids demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer models .

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility compared to alkyl or halogenated analogs. For instance, (4-Ethylpyrimidin-5-yl)boronic acid is stored at -20°C due to lower stability in solution, whereas methoxy-substituted derivatives show better aqueous compatibility .
  • Binding Affinity : Boronic acids with pyrimidine cores exhibit higher binding constants (Ka) for diols than phenylboronic acids, attributed to the nitrogen-rich ring’s ability to stabilize transition states .

Biological Activity

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

Chemical Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C8H10BNO3
  • Molecular Weight: 179.98 g/mol
  • CAS Number: 1021020-12-7

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways involved in disease processes:

  • Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes. The specific interactions with target proteins can modulate cellular pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity: Research indicates that this compound may exhibit antimicrobial properties, although detailed studies are required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)Result
E. coli50 µMEffective
S. aureus75 µMEffective
Pseudomonas aeruginosa100 µMModerate

These results suggest that the compound has varying levels of effectiveness against different bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity:
    • A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in specific cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
  • In Vivo Studies:
    • Animal models have been utilized to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. Preliminary results indicate significant reductions in bacterial load when administered at optimal dosages.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and improved membrane permeability
Alteration of boron functionalizationEnhanced binding affinity to target enzymes

These modifications can lead to improved efficacy and selectivity against specific biological targets.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsPurpose
BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, 80–100°CIntroduce boronic acid group
Work-upAcidic hydrolysis (HCl)Remove pinacol ester

Basic: How is this compound purified and characterized?

Answer:
Purification :

  • Recrystallization : Use a 3:1 methanol/water mixture to minimize boroxine formation (trimerization) .
  • Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

Q. Characterization :

  • NMR : Confirm substitution pattern via 1H^1H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, methyl at δ 2.5 ppm).
  • Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to suppress dehydration artifacts. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid for accurate mass analysis .

Basic: What are the primary applications of this compound in organic synthesis?

Q. Answer :

  • Suzuki-Miyaura Cross-Coupling : Forms C–C bonds with aryl halides. Use Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 80°C .
  • Proteasome Inhibition : Acts as a reversible covalent inhibitor by binding to catalytic threonine residues in proteasomes .

Example Reaction :
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid+Aryl-XPd catalystBiaryl Product\text{this compound} + \text{Aryl-X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

Advanced: How to address instability during storage or handling?

Q. Answer :

  • Storage : Under nitrogen at –20°C in anhydrous DMSO or THF. Avoid moisture to prevent boroxine formation .
  • Stabilization : Pre-formulate as pinacol ester derivatives, which hydrolyze back to boronic acid in situ during reactions .

Advanced: What methodological challenges arise in mass spectrometry analysis?

Q. Answer :

  • Trimerization : Boronic acids dehydrate to form boroxines, complicating MS interpretation.
  • Solution : Derivatize with 1,2-diols (e.g., mannitol) to form cyclic esters, stabilizing the analyte. Use DHB matrix for on-plate esterification during MALDI-MS .

Q. Comparison of MS Techniques :

MethodAdvantagesLimitations
MALDI-MS with DHBRapid, minimal sample prepRequires derivatization
ESI-MSHigh resolutionProne to in-source fragmentation

Advanced: How to investigate the kinetics of boronic acid-diol interactions?

Q. Answer :

  • Stopped-Flow Kinetics : Monitor binding with sugars (e.g., D-fructose) via fluorescence quenching. konk_{\text{on}} values follow: D-fructose > D-tagatose > D-mannose > D-glucose .
  • Conditions : pH 7.4 buffer, 25°C.

Q. Key Data :

Sugarkonk_{\text{on}} (M⁻¹s⁻¹)KdK_d (µM)
Fructose1.2×1031.2 \times 10^3120
Glucose2.5×1022.5 \times 10^2450

Advanced: How to optimize Suzuki-Miyaura coupling for sterically hindered partners?

Q. Answer :

  • Catalyst Screening : Use bulky ligands (e.g., SPhos) to enhance turnover.
  • Solvent Effects : Switch to toluene/EtOH (5:1) for improved solubility of aromatic substrates .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 h) at 120°C .

Q. Optimized Protocol :

ParameterValue
CatalystPd(OAc)₂/SPhos (2 mol%)
BaseCs₂CO₃
SolventToluene/EtOH

Advanced: What mechanistic insights exist for its enzyme inhibition?

Q. Answer :

  • Reversible Binding : Boronic acid forms a tetrahedral adduct with serine/threonine hydrolases, mimicking transition states.
  • Structural Studies : X-ray crystallography (SHELX refinement) confirms binding to proteasome’s β5 subunit .

Q. Key Interactions :

  • Boron–Oγ (Thr1): 1.8 Å covalent bond.
  • Methoxy group: Hydrophobic packing with Val31.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.